molecular formula C11H17NO B1527036 3-Amino-1-(3,4-dimethylphenyl)propan-1-ol CAS No. 1082554-72-0

3-Amino-1-(3,4-dimethylphenyl)propan-1-ol

Cat. No.: B1527036
CAS No.: 1082554-72-0
M. Wt: 179.26 g/mol
InChI Key: JLRRDNIICOHCPX-UHFFFAOYSA-N
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Description

“3-Amino-1-(3,4-dimethylphenyl)propan-1-ol” is a chemical compound with the molecular formula C11H17NO . Its molecular weight is 179.26 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an amino group (-NH2), a propanol group (-CH2CH2CH2OH), and a 3,4-dimethylphenyl group .


Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 328.8±30.0 °C, and its predicted density is 1.034±0.06 g/cm3 . The pKa value is predicted to be 14.41±0.20 .

Scientific Research Applications

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

Research has indicated that derivatives of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, including compounds with a 3,4-dimethoxyphenethyl group, exhibit substantial cardioselectivity. These compounds have been compared with known beta-blockers, revealing that certain derivatives have a higher affinity for beta-1 adrenoceptors, which are primarily found in the heart. This finding suggests potential applications in the development of heart-specific beta-blockers (Rzeszotarski et al., 1979).

Conformational Analyses of Amino-Propan-1-ol Derivatives

A study reported the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, highlighting their conformational diversity in different environments. These structures provide insights into how such compounds interact at the molecular level, which could be crucial for designing drugs with specific molecular targets (Nitek et al., 2020).

Schiff Base Derivatives for Structural and Spectroscopic Investigation

Schiff base derivatives of 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol have been synthesized and characterized. These compounds have shown potential for various applications due to their structural properties and spectroscopic behaviors. Such research contributes to the understanding of the molecular structure and reactivity of these compounds, which is vital for their application in material science and catalysis (Khalid et al., 2018).

Synthesis and Characterization of Disperse Dyes Based on Enaminones

Enaminones derived from 3-Dimethyl amino-1-phenyl propenone and related compounds have been used to synthesize disperse dyes. The structural and spectroscopic characterization of these dyes suggests their potential application in the textile industry. This research highlights the versatility of amino-propan-1-ol derivatives in synthesizing novel compounds with practical applications (Elapasery et al., 2020).

Electroluminescent Conjugated Polyelectrolytes

Studies have also explored the synthesis of conjugated polyelectrolytes based on polyfluorene derivatives, incorporating amino-propan-1-ol structures. These materials exhibit promising electroluminescent properties, suggesting potential applications in optoelectronic devices such as light-emitting diodes (LEDs) and organic photovoltaics (OPVs) (Huang et al., 2004).

Safety and Hazards

Specific safety and hazard information for “3-Amino-1-(3,4-dimethylphenyl)propan-1-ol” is not available in the sources I found. It’s important to handle all chemical compounds with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other reliable sources for specific safety information .

Properties

IUPAC Name

3-amino-1-(3,4-dimethylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-3-4-10(7-9(8)2)11(13)5-6-12/h3-4,7,11,13H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRRDNIICOHCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CCN)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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